3-Acetoxy-6-hydroxytropane
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Overview
Description
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of tropane alkaloids, which are known for their diverse biological activities . This compound is characterized by its bicyclic structure, which includes an azabicyclo[3.2.1]octane core.
Preparation Methods
The synthesis of 3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol typically involves the acetylation of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with cholinergic and dopaminergic systems .
Comparison with Similar Compounds
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol can be compared with other tropane alkaloid derivatives, such as:
The uniqueness of 3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
IUPAC Name |
(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(12)14-8-3-7-4-10(13)9(5-8)11(7)2/h7-10,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJHMKLTWPJIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC(C(C1)N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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